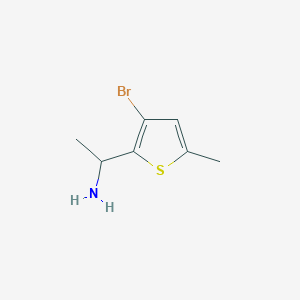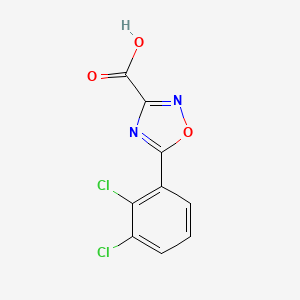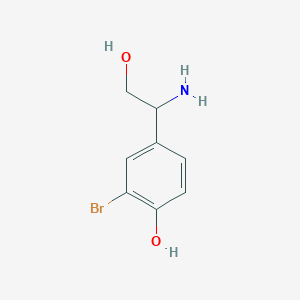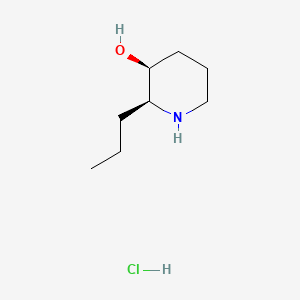
rac-(2R,3R)-2-propylpiperidin-3-olhydrochloride,cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis is a chiral compound with significant potential in various fields of research and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis typically involves the use of chiral starting materials and reagents. One common method is the Mukaiyama crossed aldol reaction, which involves the reaction between silyl enol ethers and simple aldehydes . The reaction conditions, such as temperature and solvent, are carefully controlled to ensure high stereoselectivity and yield.
Industrial Production Methods: In industrial settings, the production of rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s stereochemistry and the nature of the reagents used.
Common Reagents and Conditions: Common reagents used in the reactions of rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.
Major Products Formed: The major products formed from the reactions of rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a tool for studying stereochemistry and its effects on biological activity. In medicine, this compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development. In industry, it is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis can be compared with other similar compounds, such as rac-(2R,3R)-2-cyclopropylpyrrolidin-3-ol hydrochloride . While both compounds share similar structural features, their stereochemistry and specific functional groups contribute to their unique chemical behavior and applications. Other similar compounds include rac-(2R,3R)-2-methyl-3-(trifluoromethyl)morpholine and rac-(2R*,3R*)-S-ethyl-4-chloro-3-hydroxy-2-phenylbuthanethioate .
Conclusion
rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis is a versatile compound with significant potential in various fields of research and industry. Its unique stereochemistry and chemical properties make it a valuable tool for studying stereochemistry, developing new drugs, and producing fine chemicals. Further research and development are expected to uncover new applications and enhance our understanding of this compound’s mechanism of action.
Propriétés
Formule moléculaire |
C8H18ClNO |
|---|---|
Poids moléculaire |
179.69 g/mol |
Nom IUPAC |
(2S,3S)-2-propylpiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-2-4-7-8(10)5-3-6-9-7;/h7-10H,2-6H2,1H3;1H/t7-,8-;/m0./s1 |
Clé InChI |
ZISWOSJCOHHMAL-WSZWBAFRSA-N |
SMILES isomérique |
CCC[C@H]1[C@H](CCCN1)O.Cl |
SMILES canonique |
CCCC1C(CCCN1)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate](/img/structure/B13545636.png)
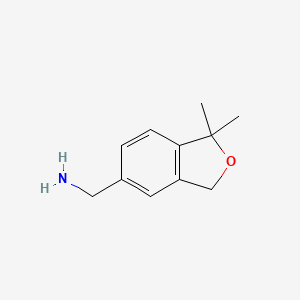
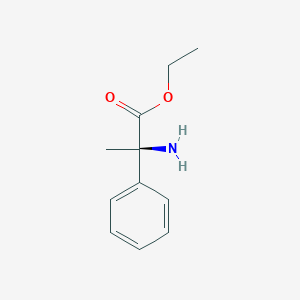
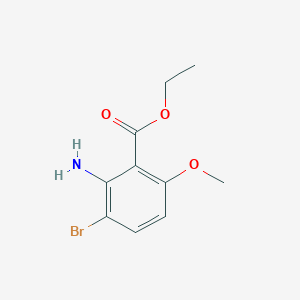

![2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid](/img/structure/B13545672.png)

![[(3S)-piperidin-3-yl]methanesulfonamide](/img/structure/B13545685.png)
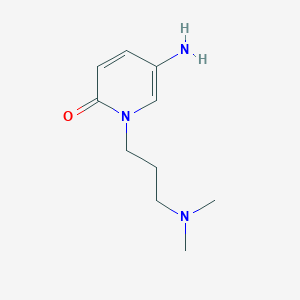
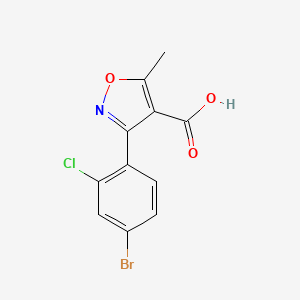
![(1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13545697.png)
